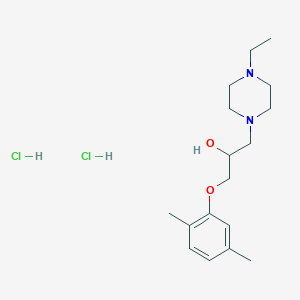
1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been extensively studied for its potential use in treating various neurological disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Mecanismo De Acción
1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride acts as a selective antagonist of the dopamine D4 receptor. By blocking the activity of this receptor, 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride may help to regulate dopamine levels in the brain, which can have a positive effect on mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride can have a variety of biochemical and physiological effects. For example, it has been shown to increase dopamine release in the prefrontal cortex, which may help to improve cognitive function. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is that it is a selective dopamine D4 receptor antagonist, which means that it can be used to specifically target this receptor. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride. For example, more studies are needed to determine its efficacy in treating neurological disorders such as schizophrenia, ADHD, and drug addiction. Additionally, more research is needed to understand the biochemical and physiological effects of 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, and to identify any potential side effects or safety concerns. Finally, further research is needed to develop more efficient synthesis methods for 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride, which could help to make it more widely available for research purposes.
Métodos De Síntesis
The synthesis of 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride involves several steps. The starting material is 2,5-dimethylphenol, which is converted to 2,5-dimethylphenyl ether. This is then reacted with 4-ethylpiperazine to form 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)propane. The final step involves the conversion of the propane derivative to the dihydrochloride salt of 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride.
Aplicaciones Científicas De Investigación
1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied for its potential use in treating various neurological disorders. It has been shown to have a high affinity for the dopamine D4 receptor, which is involved in the regulation of mood, cognition, and behavior. Studies have suggested that 1-(2,5-dimethylphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol dihydrochloride may be effective in treating schizophrenia, ADHD, and drug addiction.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.2ClH/c1-4-18-7-9-19(10-8-18)12-16(20)13-21-17-11-14(2)5-6-15(17)3;;/h5-6,11,16,20H,4,7-10,12-13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNZEYRNOQDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2=C(C=CC(=C2)C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5744872 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B5232478.png)
![1-(5-{[3-(4-chlorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B5232486.png)
![ethyl 3-[(2-chlorobenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5232492.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)
![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)

![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5232533.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)
![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)